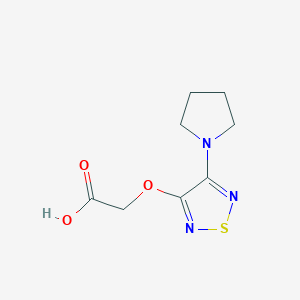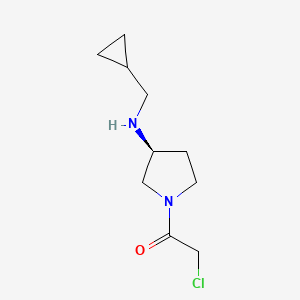
2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide is a chemical compound with the CAS number 1706456-35-0. It has a molecular weight of 268.28 g/mol and is known for its versatility in various research and development applications . This compound is characterized by the presence of a fluorophenoxy group, a morpholino ring, and an acetamide group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide typically involves multiple steps, including the formation of the fluorophenoxy group and the morpholino ring, followed by their coupling with an acetamide group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.
Analyse Chemischer Reaktionen
2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of 2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group and the morpholino ring are believed to play key roles in its biological activity, potentially affecting enzyme function and signal transduction pathways. detailed studies are required to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide can be compared with other similar compounds, such as:
2-(2-((4-Fluorophenoxy)methyl)morpholino)acetamide: This compound has a similar structure but with a fluorine atom at a different position on the phenoxy group.
2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide: This compound has a chlorine atom instead of a fluorine atom on the phenoxy group.
The unique combination of the fluorophenoxy group, morpholino ring, and acetamide group in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H17FN2O3 |
|---|---|
Molekulargewicht |
268.28 g/mol |
IUPAC-Name |
2-[2-[(3-fluorophenoxy)methyl]morpholin-4-yl]acetamide |
InChI |
InChI=1S/C13H17FN2O3/c14-10-2-1-3-11(6-10)19-9-12-7-16(4-5-18-12)8-13(15)17/h1-3,6,12H,4-5,7-9H2,(H2,15,17) |
InChI-Schlüssel |
VAUBLQJWBYIFJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1CC(=O)N)COC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11794409.png)

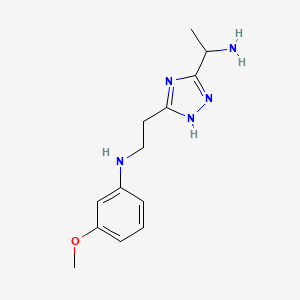
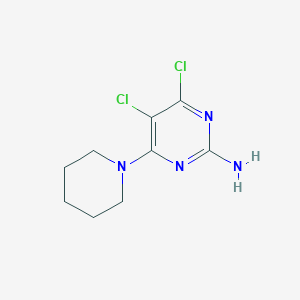
![2-(8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11794434.png)
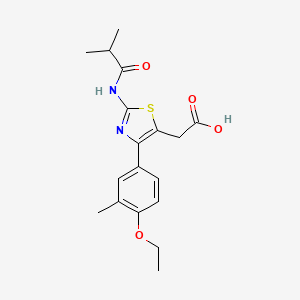
![4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid](/img/structure/B11794452.png)
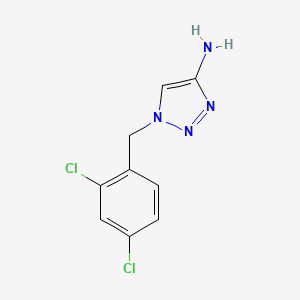
![2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11794456.png)
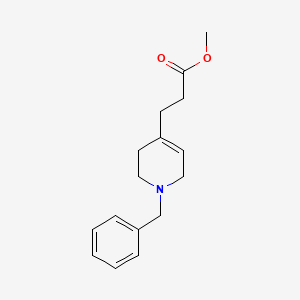
![tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B11794471.png)
